molecular formula C10H7Cl2N3OS B066403 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 175276-87-6

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B066403
CAS No.: 175276-87-6
M. Wt: 288.15 g/mol
InChI Key: DLCGCERSLQTRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide is a useful research compound. Its molecular formula is C10H7Cl2N3OS and its molecular weight is 288.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been extensively studied. These derivatives are utilized for their insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. The chemical properties of these phosphorylated azoles include modifications of the phosphorus residue, other substituents, the azole ring, and reactions involving the azole ring's opening. These reactions are particularly interesting as they allow for recyclization and the synthesis of phosphorylated peptidomimetics, highlighting the compound's versatility in creating a wide range of bioactive molecules (Abdurakhmanova et al., 2018).

Pharmacological Evaluation and Molecular Docking Studies Research on benzofused thiazole derivatives, closely related to 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide, focuses on their potential as antioxidant and anti-inflammatory agents. The study involves the synthesis of benzofused thiazole derivatives evaluated for in vitro antioxidant and anti-inflammatory activities, alongside molecular docking studies. This emphasizes the compound's potential in developing new therapeutic agents against inflammation and oxidative stress, showcasing its importance in medicinal chemistry (Raut et al., 2020).

Environmental Impact and Microbial Biodegradation Given the structural similarities with chlorophenols, studies on the environmental impact of certain organochlorine compounds, including 2,4-dichlorophenol, offer insights into the eco-toxicological effects of related compounds like this compound. These chlorophenols exhibit moderate toxic effects on mammalian and aquatic life, with significant persistence and bioaccumulation potential under certain conditions. This highlights the importance of understanding the environmental fate and degradation pathways of such compounds, including their microbial biodegradation, to mitigate potential adverse effects on ecosystems (Krijgsheld & Gen, 1986).

Mechanism of Action

Target of Action

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide primarily targets specific enzymes or receptors involved in cellular processes. The exact primary targets can vary depending on the compound’s intended use, but it often interacts with proteins or enzymes that play crucial roles in cell signaling or metabolic pathways .

Mode of Action

The compound interacts with its targets through binding to active sites or allosteric sites, leading to inhibition or activation of the target’s function. This interaction can result in changes in the target’s conformation, affecting its activity. For instance, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby reducing the rate of the biochemical reactions it catalyzes .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of the compound. Commonly, these pathways involve signal transduction, metabolic processes, or gene expression regulation. The downstream effects can include altered cellular metabolism, changes in gene expression, or modified cellular responses to external stimuli .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

At the molecular level, the compound’s action can lead to inhibition or activation of specific cellular processes. This can result in various cellular effects, such as reduced proliferation, induced apoptosis, or altered cellular signaling. These effects are crucial for the compound’s therapeutic or experimental applications .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH levels or high temperatures might degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or biomolecules can modulate its activity, either enhancing or inhibiting its effects .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-6-3-1-2-5(8(6)12)10-14-7(4-17-10)9(16)15-13/h1-4H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCGCERSLQTRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372508
Record name 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-87-6
Record name 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.